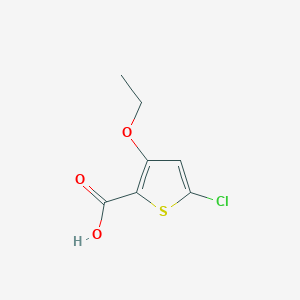

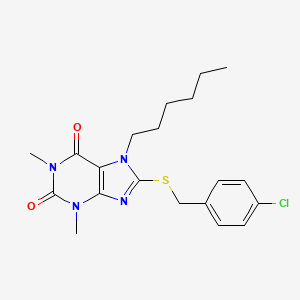

![molecular formula C9H7NOS3 B2508555 (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one CAS No. 309290-77-5](/img/structure/B2508555.png)

(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one is a thiazole derivative, a class of heterocyclic compounds containing both sulfur and nitrogen within the ring structure. Thiazoles are known for their diverse biological activities and are components of many pharmacologically important molecules. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related sulfur-containing heterocycles, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thiol-containing precursors. In the case of the related compound 5-(mercapto-1,3,4-thiadiazole-2yl)α,α-(diphenyl)methanol, the synthesis was achieved by ring closure of potassium xanthate, which was prepared from benzilic acid hydrazide and carbon disulphide in the presence of potassium hydroxide, followed by treatment with concentrated sulfuric acid . This method suggests that the synthesis of this compound might also involve a ring closure step, possibly utilizing a mercapto precursor and a suitable aldehyde or ketone to introduce the (3-methyl-2-thienyl)methylene moiety.

Molecular Structure Analysis

The molecular structure and vibrational spectra of heterocyclic compounds can be studied using spectroscopic methods and computational chemistry. For instance, 5-mercapto-1-methyltetrazole was analyzed using low-temperature matrix-isolation and solid-state infrared spectroscopy, as well as DFT(B3LYP)/6-311CCG(d,p) calculations . These techniques can be applied to this compound to determine its molecular geometry, electronic structure, and vibrational modes, which are essential for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The photochemistry of sulfur-containing heterocycles can be quite complex, as demonstrated by the study of 5-mercapto-1-methyltetrazole. Upon UV irradiation, this compound undergoes various photochemical processes, including ring cleavage and the expulsion of molecular nitrogen, leading to the formation of several reactive intermediates . While the specific photochemical behavior of this compound has not been detailed, it is likely that it may also exhibit interesting photochemical properties due to the presence of the thiazole ring and the mercapto group.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be characterized using techniques like thin-layer chromatography (TLC), melting point determination, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy . These methods provide valuable information about the purity, structural integrity, and functional groups present in the compound. For this compound, such analyses would be crucial to confirm its synthesis and to understand its behavior in various environments, which is important for its potential applications in medicinal chemistry or material science.

Applications De Recherche Scientifique

Photochemistry and Molecular Structure

Gómez-Zavaglia et al. (2006) studied a related compound, 5-mercapto-1-methyltetrazole, focusing on its molecular structure and photochemical properties. They used infrared spectroscopy and photochemical methods to investigate the compound, revealing insights into its tautomeric forms and photochemical processes, such as nitrogen expulsion and ring cleavage. This research contributes to understanding the fundamental chemical properties of mercapto-thiazol compounds (Gómez-Zavaglia et al., 2006).

Synthesis and Chemical Reactions

Gewald et al. (1988) explored the synthesis of heterocondensed thiophenes from compounds similar to the one . Their work provides valuable insights into the reactivity and synthesis pathways of thiazole derivatives, highlighting the potential for creating a range of chemically interesting compounds (Gewald et al., 1988).

El-Sherief et al. (2011) conducted a study on mercapto-triazoles, demonstrating the synthesis of novel amino thiazolo triazoles. This research adds to the understanding of the synthetic versatility of mercapto-thiazoles and their potential applications in creating new compounds (El-Sherief et al., 2011).

Potentiometric Sensors and Biological Activity

Bandi et al. (2013) investigated Schiff bases containing mercapto-thiadiazole structures for constructing potentiometric sensors. Their work demonstrates the potential of such compounds in sensing applications, particularly for the selective determination of ions (Bandi et al., 2013).

Propriétés

IUPAC Name |

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS3/c1-5-2-3-13-6(5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDHNUJGWAMQFM-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

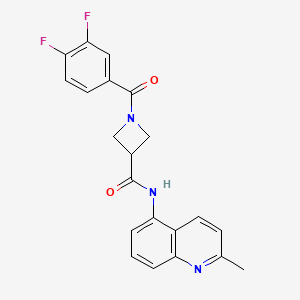

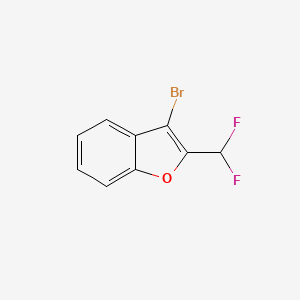

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

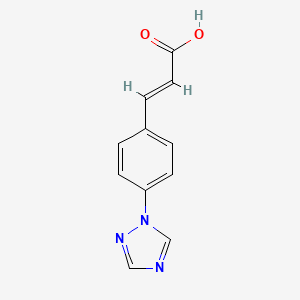

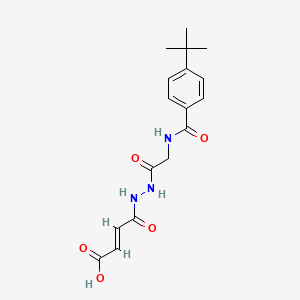

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)

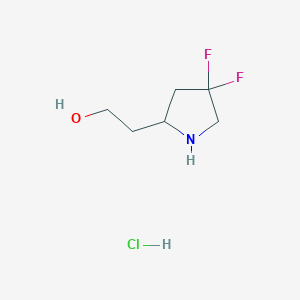

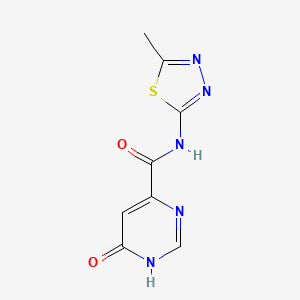

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)